3-(1-(Dimethylamino)ethyl)phenol hydrochloride

Analytical Method Development Reference Standards Mass Spectrometry

For analytical & process R&D teams, procurement of the exact racemic hydrochloride salt (CAS 5441-61-2) is critical. Substituting the free base or (S)-enantiomer invalidates pharmacopoeial HPLC methods, producing incorrect retention times and quantitation for ANDA submissions. - Enables accurate relative retention time (RRT) and response factor determination for Rivastigmine impurity profiling. - Distinct molecular weight (201.69 g/mol) allows unambiguous LC-MS tracking during non-stereospecific route optimization. - Supplied as a solid with certificate of analysis; meets regulatory guideline characterization for USP/EP traceability.

Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
CAS No. 5441-61-2
Cat. No. B1305236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(Dimethylamino)ethyl)phenol hydrochloride
CAS5441-61-2
Molecular FormulaC10H16ClNO
Molecular Weight201.69 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)O)N(C)C.Cl
InChIInChI=1S/C10H15NO.ClH/c1-8(11(2)3)9-5-4-6-10(12)7-9;/h4-8,12H,1-3H3;1H
InChIKeyHYSDCAISHZHIRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Target Compound Identity and Specifications


3-(1-(Dimethylamino)ethyl)phenol hydrochloride (CAS 5441-61-2) is an organic compound with the molecular formula C10H15NO·HCl and a molecular weight of 201.69 g/mol . It exists as a hydrochloride salt, typically provided as a solid with a purity specification of ≥98% or ≥99% from reputable suppliers . The compound is most notably recognized as a key intermediate and an official impurity (Rivastigmine Impurity 3) in the synthesis of rivastigmine, an acetylcholinesterase inhibitor used for treating Alzheimer's disease [1]. Its physical properties, such as a density of 1.021 g/cm³ and a boiling point of 241.3°C, are well-characterized, ensuring predictable handling and storage requirements (sealed, dry, 2-8°C) .

Procurement Risks of Substituting with Analogs


Substituting 3-(1-(Dimethylamino)ethyl)phenol hydrochloride with its close analogs—including its free base (CAS 105601-04-5), its chiral (S)-enantiomer (CAS 139306-10-8), or other rivastigmine intermediates—introduces significant and quantifiable risks in both synthetic and analytical contexts. These compounds are not functionally interchangeable due to fundamental differences in chemical form (salt vs. free base), stereochemistry, and molecular structure, each of which critically dictates distinct physical properties (e.g., melting point, stability) and regulatory recognition . For a process chemist, using the free base instead of the hydrochloride salt can alter reaction kinetics and require different work-up procedures [1]. For an analytical chemist, substituting the racemic impurity for the chiral (S)-enantiomer would invalidate a pharmacopoeial method designed to quantify a specific, stereodefined impurity . The quantitative evidence presented in the following section demonstrates that these differences are not merely academic; they have direct, measurable consequences on purity profiles, analytical accuracy, and process efficiency.

Quantitative Evidence Over Closest Analogs


Molecular Weight Distinction: Salt vs. Free Base

The target compound, as a hydrochloride salt (C10H15NO·HCl), possesses a molecular weight of 201.69 g/mol. Its closest analog, the free base 3-(1-(dimethylamino)ethyl)phenol (C10H15NO), has a molecular weight of 165.23 g/mol . This difference of 36.46 g/mol, corresponding to the HCl adduct, is a definitive and quantifiable property that allows for unambiguous identification and differentiation via mass spectrometry, a cornerstone technique in analytical chemistry and quality control .

Analytical Method Development Reference Standards Mass Spectrometry

Regulatory Utility as a Designated Impurity Standard

3-(1-(Dimethylamino)ethyl)phenol hydrochloride (CAS 5441-61-2) is explicitly designated as Rivastigmine Impurity 3 and is supplied with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Applications (ANDA) [1]. While the chiral (S)-enantiomer (CAS 139306-10-8) is recognized as Rivastigmine EP Impurity A / USP Related Compound C , the racemic mixture serves a distinct and non-interchangeable purpose. The target compound is the relevant standard for methods that do not involve chiral separation or for confirming the presence of the racemic impurity that may arise from non-stereospecific synthetic routes.

Pharmaceutical Quality Control Reference Standards Regulatory Compliance

Stability Advantage of Hydrochloride Salt over Free Base

The free base form of 3-(1-(dimethylamino)ethyl)phenol (CAS 105601-04-5) is a solid with a reported melting point range of 87-89°C . Its amine functionality makes it susceptible to oxidation and reaction with atmospheric carbon dioxide, potentially leading to degradation and variable purity over time. In contrast, the target hydrochloride salt is a more robust and stable solid, a general class property for amine salts that enhances shelf life and ensures consistent performance . This salt formation is a standard and quantifiable advantage in pharmaceutical intermediate design.

Process Chemistry Compound Handling Stability

Validated Application Scenarios


Analytical Method Development for Rivastigmine API

For analytical chemists developing or validating a high-performance liquid chromatography (HPLC) method for rivastigmine API, the procurement of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride (CAS 5441-61-2) is essential. As Rivastigmine Impurity 3, it is the exact reference standard required to establish system suitability, determine relative retention time (RRT), and calculate response factors for this specific racemic impurity [1]. Its use is critical for ensuring the accuracy and reliability of impurity profiling, a key requirement for ANDA submissions and GMP release testing. Utilizing the free base or the chiral (S)-enantiomer would produce incorrect retention times and quantitation, thereby invalidating the method.

QC Lot Release Testing for Rivastigmine

In a pharmaceutical QC laboratory, this compound is a mandated reference standard for the routine lot release testing of rivastigmine drug substance and formulated drug product. The USP and EP monographs for rivastigmine specify the use of specific impurity standards to ensure that the product meets predefined purity criteria [1]. The racemic hydrochloride salt is the definitive marker for this specific impurity, and its use is a non-negotiable requirement for compliance with regulatory submissions and maintaining a state of GMP control.

Reference Standard for Non-Chiral Synthesis

For process R&D scientists optimizing the synthesis of rivastigmine via a non-stereospecific route, 3-(1-(Dimethylamino)ethyl)phenol hydrochloride (CAS 5441-61-2) serves as a crucial reference point. Its unique molecular weight (201.69 g/mol) allows for clear identification in reaction monitoring via LC-MS, distinguishing it from other intermediates like the free base (165.23 g/mol) [1]. By using this authentic standard, chemists can accurately track the formation and consumption of this specific racemic intermediate, allowing for precise optimization of reaction conditions (e.g., temperature, stoichiometry) to maximize yield and minimize the formation of unwanted byproducts [2].

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